1-(hydroxymethyl)cyclobutane-1-carbonitrile
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Overview
Description
1-(Hydroxymethyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C6H9NO. It is characterized by a cyclobutane ring substituted with a hydroxymethyl group and a carbonitrile group. This compound is of interest in various scientific fields due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with formaldehyde and hydrogen cyanide under basic conditions. This reaction yields the desired compound through a nucleophilic addition mechanism .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 1-(Carboxymethyl)cyclobutane-1-carbonitrile.
Reduction: 1-(Aminomethyl)cyclobutane-1-carbonitrile.
Substitution: 1-(Alkoxymethyl)cyclobutane-1-carbonitrile or 1-(Acetoxymethyl)cyclobutane-1-carbonitrile.
Scientific Research Applications
1-(Hydroxymethyl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(hydroxymethyl)cyclobutane-1-carbonitrile depends on its chemical reactivity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonitrile group can participate in nucleophilic addition reactions, potentially modifying biomolecules and affecting cellular pathways.
Comparison with Similar Compounds
1-(Hydroxymethyl)cyclopropane-1-carbonitrile: Similar structure but with a cyclopropane ring.
1-(Hydroxymethyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring.
1-(Hydroxymethyl)cyclohexane-1-carbonitrile: Similar structure but with a cyclohexane ring.
Uniqueness: 1-(Hydroxymethyl)cyclobutane-1-carbonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its cyclopropane, cyclopentane, and cyclohexane analogs. The strain in the cyclobutane ring makes it more reactive in certain chemical reactions, providing opportunities for unique synthetic transformations .
Properties
IUPAC Name |
1-(hydroxymethyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEHIMDMICMIQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956531-83-2 |
Source
|
Record name | 1-(hydroxymethyl)cyclobutane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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